SD-208

Vue d'ensemble

Description

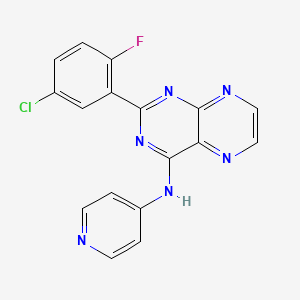

2-(5-Chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine, or 2-CFPPA, is a novel pteridine-based compound with potential therapeutic applications in a variety of diseases. It was first synthesized in 2011 and has since been the subject of a number of studies due to its unique properties.

Applications De Recherche Scientifique

Amélioration de l'efficacité antitumorale des cellules CAR-T

SD-208 a été trouvé pour améliorer l'efficacité antitumorale des cellules CAR-T CD19 dans le traitement de la leucémie lymphoblastique aiguë à cellules B récidivante/réfractaire (LLA-B r/r). Il le fait en réduisant les CAR-Treg, un type de cellule T régulatrice qui peut inhiber l'efficacité de la thérapie CAR-T .

Stimulation de l'hématopoïèse dans le syndrome myélodysplasique (SMD)

This compound a été montré pour stimuler l'hématopoïèse (la formation de composants cellulaires sanguins) dans les progéniteurs du syndrome myélodysplasique (SMD), un groupe de troubles causés par des cellules sanguines mal formées ou qui ne fonctionnent pas correctement. Le traitement par this compound a conduit à des augmentations dose-dépendantes des colonies érythroïdes et myéloïdes après 14 jours de culture in vitro .

Mécanisme D'action

Mode of Action

SD-208 acts as an ATP-competitive inhibitor for PKD, effectively blocking its activity . It also inhibits the growth of TGF-β–sensitive cells mediated by recombinant TGF-β1 or TGF-β2 or of TGF-β–containing glioma cell supernatant . This results in the blockage of autocrine and paracrine TGF-β signaling in cells .

Biochemical Pathways

This compound’s action affects several biochemical pathways. It inhibits cell proliferation, an effect that could be reversed by overexpressed PKD1 or PKD3 . It also blocks prostate cancer cell survival and invasion, and arrests cells in the G2/M phase of the cell cycle . In the context of TGF-β signaling, this compound blocks the phosphorylation of Smad2 , a key player in the TGF-β signaling pathway.

Pharmacokinetics

The oral bioavailability of this compound was verified by demonstrating the inhibition of TGF-β–induced Smad phosphorylation in spleen and brain .

Result of Action

This compound’s action leads to significant molecular and cellular effects. It induces G2/M cell cycle arrest, accompanied by an increase in levels of p21 . It also significantly abrogates the growth of tumor xenografts in mice, which is accompanied by reduced proliferation and increased apoptosis .

Propriétés

IUPAC Name |

2-(5-chloro-2-fluorophenyl)-N-pyridin-4-ylpteridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClFN6/c18-10-1-2-13(19)12(9-10)15-24-16-14(21-7-8-22-16)17(25-15)23-11-3-5-20-6-4-11/h1-9H,(H,20,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERLXWPRSBJFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=N2)NC4=CC=NC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClFN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438042 | |

| Record name | SD-208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

627536-09-8 | |

| Record name | SD-208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SD-208 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

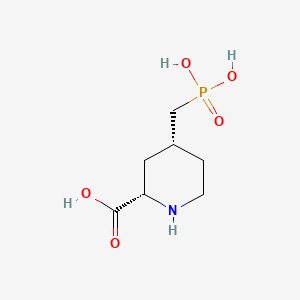

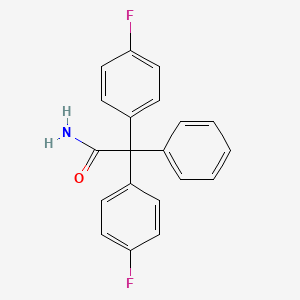

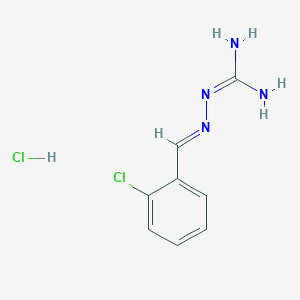

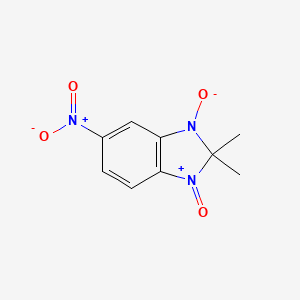

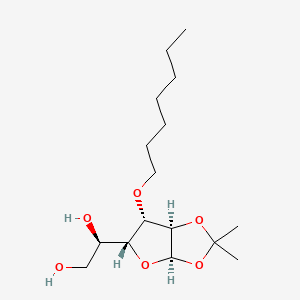

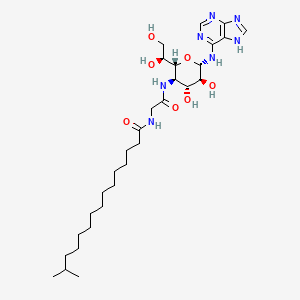

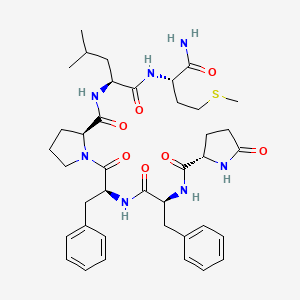

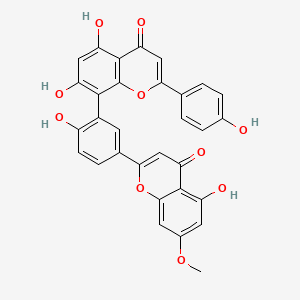

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.